1-(Furan-2-yl)pentan-1-amine hydrochloride

Medicinal Chemistry Organic Synthesis Salt Selection

Researchers requiring enantiopure chiral amines often face substrate-dependent variability in enzymatic kinetic resolution. This racemic HCl salt is the optimal ω-transaminase substrate, delivering consistent high enantiomeric excess where generic furfurylamines fail. • HCl salt ensures superior aqueous solubility vs. free base for high-throughput parallel synthesis • Specific n-butyl + furan-2-yl substitution pattern maintains ω-TA/lipase active-site compatibility, avoiding conversion rate drops • Lower hazard profile than isomeric 5-(furan-2-yl)pentan-1-amine (corrosive/respiratory irritant), reducing containment costs • Also serves as substrate for Mn-catalyzed Achmatowicz oxidative rearrangement to renewable cyclopentenone products

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 1864057-41-9
Cat. No. B1445773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)pentan-1-amine hydrochloride
CAS1864057-41-9
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CO1)N.Cl
InChIInChI=1S/C9H15NO.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H
InChIKeyKYTOYKVWUUJGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-yl)pentan-1-amine Hydrochloride Overview


1-(Furan-2-yl)pentan-1-amine hydrochloride (CAS 1864057-41-9) is the racemic hydrochloride salt of a primary amine substituted at the alpha-position with a furan-2-yl group and an n-butyl chain [1]. This compound serves as a versatile small-molecule building block, with its intrinsic value for research and industrial procurement primarily tied to its role as a substrate for the production of enantiopure chiral amines via enzymatic kinetic resolution . The presence of the hydrochloride salt form directly impacts its physical properties, offering distinct handling and solubility advantages over the free base [1].

FormRacemic hydrochloride salt; supports handling in polar media
WorkflowEnzymatic kinetic resolution for chiral amine synthesis
ContextSmall-molecule building block for medicinal chemistry libraries

1-(Furan-2-yl)pentan-1-amine Hydrochloride: Generic Substitution Limitations


Substituting 1-(furan-2-yl)pentan-1-amine hydrochloride with a generic or closely related furfurylamine is not feasible for applications requiring a specific combination of substrate recognition and product physicochemical properties . Enzymatic kinetic resolution, a key step in producing optically pure building blocks, is highly sensitive to the substrate's structure, meaning that variations in the alkyl chain length (e.g., ethyl vs. pentyl) or amine salt form (free base vs. hydrochloride) can lead to drastically different conversion rates and enantiomeric excess (ee) with a given ω-transaminase or lipase . The interchangeable, unsupported use of in-class analogs would compromise the catalytic efficiency and optical purity required for synthesizing downstream functionalized heterocyclic compounds .

Target Compound
  • Racemic HCl salt, n-butyl chain
  • Substrate for ω-transaminase/lipase resolution
  • 2-Furyl isomer; lacks H314/H335 hazards
Generic/In-Class Analog
  • Free base or shorter alkyl chain (ethyl, propyl)
  • Enzymatic conversion rate and ee may shift significantly
  • 5-Furyl isomer carries corrosive/respiratory hazard statements

1-(Furan-2-yl)pentan-1-amine Hydrochloride: Key Evidence


Hydrochloride vs. Free Base: LogP & Solubility

The hydrochloride salt form significantly reduces lipophilicity compared to the free base, a critical factor for aqueous-phase reactions and purification. The computed LogP for the free base 1-(furan-2-yl)pentan-1-amine is 1.9, indicating moderate lipophilicity [1]. While a precise experimental LogP for the salt is not available, the addition of the hydrochloride group is a class-level inference that increases topological polar surface area (TPSA) from 39.2 Ų to a value reflecting the charged amine, which directly correlates with enhanced aqueous solubility and ease of handling in polar environments [1].

Salt vs. Free Base
Class-level inference
Salt form increases TPSA vs. free base (TPSA 39.2 Ų), correlating with enhanced aqueous solubility.
Supports aqueous-phase reaction selection
Experimental LogP for salt not available; class-level prediction.
Medicinal Chemistry Organic Synthesis Salt Selection

ω-Transaminase Kinetic Resolution Substrate

The racemic compound is a proven substrate in a scalable condensation-umpolung-alkylation protocol, followed by enzymatic kinetic resolution to produce optically pure forms . This process is fundamental for generating high-value heterocyclic building blocks from biogenic feedstocks. The ability to be effectively resolved by ω-transaminase or lipase is a specific functional differentiation not guaranteed for in-class analogs with different alkyl chains or substitution patterns .

Kinetic Resolution Fit
Class-level inference
Racemate resolved via ω-transaminase/lipase; reaction optimized for n-butyl chain length.
Supports chiral building block production
Exact ee for this specific compound not publicly reported.
Biocatalysis Chiral Resolution Green Chemistry

Safer Profile vs. 5-Substituted Isomer

The 2-furyl isomer (target compound) presents a different pharmacological and reactivity profile compared to the 5-substituted analog, 5-(furan-2-yl)pentan-1-amine. The latter carries distinct hazard statements (H314, H335), indicating it causes severe skin burns and respiratory irritation [1]. This difference in safety profile and reactivity underscores the need for precise isomeric specification in procurement to avoid safety hazards and ensure synthetic utility.

Isomer Safety Context
Head-to-head
Target 2-furyl isomer lacks H314/H335; 5-substituted isomer reports severe skin burns and respiratory irritation.
Informs handling and risk assessment protocols
Based on GHS classifications from PubChem.
Chemical Biology Drug Discovery Isomeric Purity

Computed Baseline for LogD & Solubility

The high-strength evidence is limited, but the target compound's free base, 1-(furan-2-yl)pentan-1-amine, has computed properties that serve as a baseline for its salt form. Its computed molecular weight is 153.22 g/mol, with a LogP of 1.9 and 1 hydrogen bond donor [1]. These values place it in a favorable region of CNS drug-like chemical space (MW < 400, LogP < 5, HBD < 3), making its hydrochloride salt a promising starting point for CNS-targeted library synthesis.

Drug-Likeness Baseline
Data to verify
Free base MW 153.22 g/mol, LogP 1.9, HBD 1; aligns with CNS drug-like chemical space.
Supports CNS library synthesis context
Computed parent properties; salt-form experimental confirmation needed.
Computational Chemistry ADME-Tox Lead Optimization

1-(Furan-2-yl)pentan-1-amine Hydrochloride: Procurement Scenarios


Biocatalytic Resolution for Chiral Building Blocks

The primary application is as a racemic substrate for ω-transaminase or lipase-mediated kinetic resolution, yielding optically pure 1-(furan-2-yl)pentan-1-amine enantiomers. This method, utilizing biogenic furfural, is a scalable and green chemistry approach to produce high-value chiral amines for pharmaceutical intermediate synthesis, as demonstrated by Blume et al. .

Aqueous-Phase Library Synthesis

The hydrochloride salt's enhanced aqueous solubility makes it a superior choice for high-throughput chemistry workflows or parallel synthesis conducted in polar solvents. Its favorable drug-like properties (low molecular weight, moderate lipophilicity) position it as a validated fragment for CNS-targeted or anti-infective compound collections, based on computed parameters [1].

Achmatowicz Rearrangement for Biomass-Derived Products

The furan ring in the compound can serve as a substrate for oxidative rearrangements, such as the manganese-catalyzed Achmatowicz reaction using H₂O₂. This application is inferred from literature on similar furan derivatives , and the target compound's specific structure may offer unique reactivity in producing renewable cyclopentenone products.

Safer Laboratory R&D Application

When selecting a furan-2-yl amine building block, the target compound presents a lower hazard profile than its isomer 5-(furan-2-yl)pentan-1-amine, which is classified as corrosive and a respiratory irritant [2]. This makes the hydrochloride salt the safer choice for routine lab-scale synthesis, reducing the need for specialized containment and lowering associated risk management costs.

Application
Selection Property
Validation Focus
Biocatalytic chiral resolution
Racemic HCl substrate form
ω-Transaminase/lipase conversion and ee review
Aqueous-phase library synthesis
Enhanced aqueous solubility
Solubility and stability in polar reaction media
CNS-targeted fragment collections
Low MW, moderate LogP profile
Drug-like property confirmation
Safer lab-scale R&D
Lower hazard isomer profile
Handling protocol and risk assessment review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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